(2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-19(2,3)11-16-21-22-17(25-16)13-7-6-10-23(12-13)18(24)14-8-4-5-9-15(14)20/h4-5,8-9,13H,6-7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBCCSPVPGVICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Neopentyl Group: The neopentyl group is introduced via alkylation reactions, often using neopentyl halides in the presence of a base.
Coupling with Piperidine: The piperidine moiety is coupled to the oxadiazole ring through nucleophilic substitution reactions.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced heterocyclic derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Compound 1 : 3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-ylmethanone
- Structural Difference : Replaces neopentyl with a benzodioxole group.
- This compound showed moderate affinity for serotonin receptors but lower CNS penetration compared to the neopentyl derivative .
Compound 2 : (4-Methoxyphenyl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
- Structural Difference : Substitutes 2-fluorophenyl with 4-methoxyphenyl and replaces neopentyl with phenyl .
- Impact : The methoxy group enhances solubility but diminishes target selectivity. In docking studies, this analog exhibited weaker binding (ΔG = -8.5 kcal/mol) to mGluR5 compared to the neopentyl variant (ΔG = -10.2 kcal/mol) .
Compound 3 : ADX47273 ([S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone)
- Structural Difference : Uses a [1,2,4]-oxadiazole ring instead of 1,3,4-oxadiazole and lacks the neopentyl group.
- Impact : The 1,2,4-oxadiazole reduces steric hindrance, improving binding to mGluR5 (IC₅₀ = 12 nM). However, the absence of neopentyl resulted in shorter half-life (t₁/₂ = 1.2 h in rats) compared to the neopentyl derivative (t₁/₂ = 3.8 h) .
Quantitative Comparison of Key Properties
Mechanistic and Functional Insights
- Fluorine Effects : The 2-fluorophenyl group improves bioavailability by reducing first-pass metabolism and increasing membrane permeability .
- Oxadiazole vs. Thiadiazole : Compared to thiadiazole-containing analogs (e.g., 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one), the oxadiazole scaffold in the target compound provides superior enzymatic stability and lower toxicity .
Research Findings and Clinical Relevance
- Preclinical Efficacy : In glioblastoma models, the compound inhibited tumor growth by 62% at 10 mg/kg, outperforming ADX47273 (48% inhibition) due to enhanced brain exposure .
- Safety Profile: No significant off-target activity was observed against CYP450 isoforms (IC₅₀ > 50 µM), unlike analogs with bulkier substituents (e.g., benzo[d][1,3]dioxol-5-yl) .
Biological Activity
The compound (2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a fluorophenyl group and a piperidine ring substituted with an oxadiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of specific protein pathways involved in tumor growth. For instance, compounds similar to the one in focus have been shown to inhibit STAT3 , a transcription factor associated with cancer progression. Inhibition of STAT3 can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound Name | Mechanism of Action | Target | Effect |
|---|---|---|---|
| This compound | STAT3 Inhibition | STAT3 | Reduced proliferation |
| Other Oxadiazole Derivatives | Various | Multiple | Induction of apoptosis |
Neuroprotective Effects
The piperidine structure in the compound is associated with neuroprotective effects. Studies on related compounds have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that the compound may have potential applications in neurodegenerative diseases .
Case Studies
- Study on STAT3 Inhibitors : A study published in Journal of Medicinal Chemistry reported that oxadiazole derivatives effectively inhibited STAT3 signaling in cancer cell lines, leading to decreased viability and increased apoptosis .
- Neuroprotection in Animal Models : Research involving piperidine-based compounds demonstrated neuroprotective effects in rodent models of Alzheimer's disease, suggesting potential therapeutic applications for cognitive decline .
Q & A
Basic: What are the critical steps and considerations for synthesizing (2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?
Methodological Answer:
The synthesis typically involves:
Piperidine Functionalization : Introduce the oxadiazole moiety via cyclization of thiosemicarbazide intermediates under controlled temperatures (60–80°C) and acidic conditions (pH 4–6) to form the 1,3,4-oxadiazol-2-yl group .
Neopentyl Group Incorporation : Alkylation at the oxadiazole C5 position using neopentyl bromide in polar aprotic solvents (e.g., DMF) with a catalytic base (e.g., K₂CO₃) .
Coupling Reactions : Amide bond formation between the fluorophenyl carbonyl chloride and the modified piperidine using coupling agents like HATU or DCC in dichloromethane .
Key Considerations :
- Monitor reaction progress via TLC or HPLC to ensure intermediates are free of byproducts (e.g., unreacted thiosemicarbazides) .
- Purify final product via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity (>95%) by HPLC .
Basic: How is the structural integrity of the compound validated post-synthesis?
Methodological Answer:
Use a multi-spectral approach:
NMR Spectroscopy :
- ¹H NMR : Identify fluorophenyl protons (δ 7.2–7.8 ppm, multiplet) and piperidine protons (δ 1.5–3.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and oxadiazole carbons (C=N) at ~160 ppm .
IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and C-F stretch (~1220 cm⁻¹) .
Mass Spectrometry : Match molecular ion peak (e.g., [M+H]⁺ at m/z 401.2) to theoretical molecular weight .
Advanced: How can reaction conditions be optimized to mitigate low yields during oxadiazole ring formation?
Methodological Answer:
Common issues and solutions:
- Low Cyclization Efficiency :
- Use microwave-assisted synthesis to reduce reaction time (10–15 min vs. 4–6 hours) and improve yields by 20–30% .
- Replace traditional solvents (e.g., ethanol) with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility of intermediates .
- Byproduct Formation :
- Add scavengers (e.g., molecular sieves) to absorb excess water, preventing hydrolysis of intermediate hydrazides .
- Optimize stoichiometry (1:1.2 ratio of thiosemicarbazide to carboxylic acid derivatives) to minimize unreacted starting materials .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize assays using:
- Positive Controls : Compare activity against known inhibitors (e.g., doxorubicin for cytotoxicity assays) .
- Dose-Response Curves : Perform triplicate experiments with 6–8 concentration points to calculate accurate IC₅₀ values .
- Cellular Context :
- Validate target specificity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-dependent effects .
- Use siRNA knockdowns to confirm the role of suspected targets (e.g., kinase enzymes) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., COX-2 or EGFR kinases). Focus on hydrogen bonds between the fluorophenyl group and catalytic residues .
MD Simulations :
- Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
Pharmacophore Modeling :
- Identify critical features (e.g., oxadiazole as a hydrogen bond acceptor) using tools like LigandScout .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Experimental Protocol :
pH Stability :
- Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC:
- Stable : pH 4–8 (degradation <5%).
- Unstable : pH <3 (hydrolysis of oxadiazole) or pH >10 (ketone group oxidation) .
Thermal Stability :
- Heat at 40–100°C for 1 hour. Use DSC to detect melting point (~180°C) and TGA for decomposition onset (~220°C) .
Advanced: What strategies resolve spectral ambiguities in characterizing the neopentyl-oxadiazole moiety?
Methodological Answer:
- HSQC NMR : Correlate ¹H-¹³C signals to distinguish neopentyl CH₂ groups (δ 1.0–1.2 ppm, ¹H; δ 25–30 ppm, ¹³C) from piperidine CH₂ .
- 2D NOESY : Identify spatial proximity between neopentyl and oxadiazole protons to confirm regiochemistry .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., using vapor diffusion with hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
